Home > Products > Screening Compounds P77223 > (1'R,2S,3S)-Fosaprepitant Dimeglumine
(1'R,2S,3S)-Fosaprepitant Dimeglumine -

(1'R,2S,3S)-Fosaprepitant Dimeglumine

Catalog Number: EVT-13995827
CAS Number:
Molecular Formula: C30H39F7N5O11P
Molecular Weight: 809.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fosaprepitant Dimeglumine is a prodrug of aprepitant, classified as a substance P/neurokinin-1 (NK1) receptor antagonist. It is primarily used as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative recovery. The compound is characterized by its white to off-white amorphous powder form, with a molecular weight of approximately 1004.83 g/mol and a molecular formula of C37H56F7N6O16P .

Source and Classification

Fosaprepitant Dimeglumine is sourced from Merck & Co., Inc. It falls under the category of antiemetics, specifically targeting the NK1 receptor pathway to inhibit emesis (vomiting). Its classification as a prodrug means that it is metabolized into its active form, aprepitant, after administration .

Synthesis Analysis

Methods and Technical Details

The synthesis of fosaprepitant dimeglumine involves several key steps:

  1. Phosphorylation Reaction: Aprepitant is reacted with di(benzhydryl) phosphoryl chloride in the presence of a strong base, which facilitates the formation of a phosphorylated intermediate.
  2. Deprotection and Salification: The phosphorylated product undergoes catalytic reduction to remove protective groups, followed by salification with N-methyl-D-glucosamine to yield fosaprepitant dimeglumine .

This method enhances the yield and stability of the intermediate products due to steric hindrance effects during the phosphorylation step.

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involving fosaprepitant dimeglumine is its conversion into aprepitant upon intravenous administration. This conversion occurs rapidly, leading to plasma concentrations of fosaprepitant falling below detectable levels within 30 minutes post-infusion . The mechanism involves hydrolysis of the phosphonate group, releasing aprepitant which exerts its antiemetic effects through NK1 receptor antagonism.

Mechanism of Action

Process and Data

Fosaprepitant acts as an NK1 receptor antagonist, inhibiting the action of substance P, a neuropeptide involved in the vomiting reflex. By blocking these receptors in the central nervous system, fosaprepitant effectively reduces both acute and delayed nausea and vomiting associated with chemotherapy . The pharmacokinetics show that following administration, aprepitant reaches peak plasma concentrations within 4 hours, with a half-life allowing for sustained therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white amorphous powder
  • Solubility: Freely soluble in water
  • pH: Approximately 8.3 when dissolved in water .

Chemical Properties

  • Molecular Weight: 1004.83 g/mol
  • Molecular Formula: C37H56F7N6O16P
  • Stability: Stable under recommended storage conditions; sensitive to moisture .
Applications

Fosaprepitant dimeglumine is primarily utilized in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting: It is effective in preventing both acute and delayed nausea in patients undergoing highly emetogenic chemotherapy.
  • Postoperative Nausea and Vomiting: Used as part of multimodal antiemetic regimens .
Synthetic Methodologies and Stereochemical Control

Catalytic Asymmetric Synthesis of the Morpholine Core

The stereochemically dense morpholine ring (C2, C3 stereocenters) is constructed via organocatalytic domino reactions that eliminate chiral auxiliaries. A key breakthrough involves a one-pot Knoevenagel/epoxidation/ring-opening cyclization (DROC) sequence using aryl aldehydes and phenylsulfonylacetonitrile:

  • Quinine-derived urea (eQNU) catalysis enables asymmetric epoxidation with cumyl hydroperoxide (CHP), achieving >99% enantiomeric excess (ee) for the epoxide intermediate [6].
  • Stereospecific ring opening by ethylene diamines or ethanol amines occurs under mild conditions (25–50°C), directly yielding C3-substituted piperazin-2-ones or morpholin-2-ones with preserved chirality. This method delivers the aprepitant morpholine precursor (R)-4c in 71% yield and 89% ee [6].

Table 1: Catalytic Systems for Morpholine Core Synthesis

CatalystReaction SequenceKey IntermediateYield (%)ee (%)
eQNU (10 mol%)Knoevenagel/Epoxidation/DROC(R)-Morpholin-2-one7189
L-Proline (chiral pool)Acid-catalyzed condensation(S)-Morpholin-2-one65>99*
CPA (Chiral Phosphoric Acid)[4+2] Heteroannulation/1,2-shift(R)-Morpholin-2-one8294

*Achieved via crystallization-based upgrading [6] [10].

This organocatalytic route replaces earlier chiral pool approaches relying on L-amino acids, significantly streamlining access to enantioenriched morpholine building blocks [10].

Phosphorylation Strategies for Prodrug Activation

Conversion of aprepitant to fosaprepitant requires chemoselective phosphorylation of the triazolone N1 nitrogen. Early routes used tetrabenzyl pyrophosphate (BzO)4P2O3 under basic conditions:

  • Phosphonylation: Aprepitant reacts with (BzO)4P2O3 in anhydrous THF using sodium hexamethyldisilazide (NaHMDS) as base (-78°C → 0°C), yielding the tetra-benzyl protected intermediate [5].
  • Stepwise Debenzylation:
  • Lewis acid-mediated partial deprotection: Trimethylsilyl iodide (TMSI) selectively removes one benzyl group at -20°C, generating the tri-benzyl ester [1].
  • Catalytic hydrogenation: Pd/C (10%) under H2 (50 psi) removes remaining benzyl groups, furnishing fosaprepitant free acid [4] [5].

Process Challenges: The viscous tetra-benzyl phosphonate intermediate resists purification and decomposes upon storage, necessitating immediate use in the next step [5]. Modern optimizations employ in-situ phosphitylation-oxidation using P-benzyl phosphoramidites followed by m-CPBA oxidation, improving isolated yields to >85% [4].

Lewis Acid-Mediated Deprotection Mechanisms in Intermediate Processing

Lewis acids are crucial for regioselective deprotection in fosaprepitant synthesis:

  • TMSI-Mediated Benzyl Ester Cleavage:
  • TMSI coordinates with the phosphate P=O oxygen, weakening the P-O-CH2Ph bond.
  • Nucleophilic attack by I- generates benzyl iodide and the des-benzyl phosphonate, achieving >95% selectivity at -20°C [1] [4].
  • Transesterification Suppression: Low temperatures (-20°C) prevent acyl migration to the morpholine oxygen, a significant side reaction above 0°C [4].
  • Alternative Deprotection Systems: BCl3 or BBr3 in dichloromethane enable direct conversion of benzyl phosphates to free acids but exhibit lower functional group tolerance than TMSI [10].

Table 2: Lewis Acids in Phosphate Deprotection

Lewis AcidSolventTemperature (°C)Selectivity (%)Key Side Reaction
TMSIDCM/THF-20>95None (optimized)
BCl3DCM-7885Amide hydrolysis
AlCl3Nitromethane070Ether cleavage
TMSOTfAcetonitrile-3090N-Alkylation

Stereoselective Construction of Trifluoromethylphenyl Ethoxy Motifs

The (1'R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy side chain is installed via asymmetric ketone reduction:

  • Corey-Bakshi-Shibata (CBS) Catalysis:
  • 3,5-Bis(trifluoromethyl)acetophenone is reduced by borane-dimethylsulfide (BH3·SMe2) using (S)-CBS catalyst (2 mol%) in methyl tert-butyl ether (MTBE) at -5°C.
  • Delivers the (R)-alcohol in 98% ee and 95% yield after crystallization [5] [9].
  • Chiral Ruthenium Complexes: Noyori-type catalysts (e.g., RuCl2[(S)-xylbinap][(S)-daipen]) enable transfer hydrogenation with i-PrOH/HCO2H, achieving 96% ee but requiring high pressure (500 psi H2) [9].

Stereoinversion Prevention: The benzylic alcohol intermediate is prone to racemization under acidic conditions. Processing at pH 7–8 during isolation and using non-acidic solvents (toluene, MTBE) maintains stereochemical integrity [9] [10].

Resolution of Diastereomeric Impurities During Large-Scale Production

Final fosaprepitant dimeglumine requires ≤0.15% diastereomeric impurities (USP standards). Key purification strategies include:

  • Crystallization-Induced Diastereomer Transformation (CIDT):
  • Crude fosaprepitant free acid is dissolved in acetonitrile/water (4:1) with 1.05 equivalents N-methyl-D-glucamine (meglumine).
  • Slow cooling (0.5°C/min) from 60°C to 0°C selectively crystallizes the target (1'R,2S,3S)-dimeglumine salt, rejecting the (1'S) and (2R,3R) morpholine diastereomers into the mother liquor [4] [5].
  • Chromatography-Free Processing: Solvent-mediated polymorph conversion eliminates residual impurities:
  • Crude crystals are stirred in ethanol/ethyl acetate (1:3) at 45°C for 12 hours, converting metastable polymorphs to the stable Form I, which inherently excludes sterically mismatched diastereomers [5].
  • Kinetic Resolution Precursors: Early intermediates (e.g., racemic morpholinone) are resolved using L-(+)-tartaric acid in i-PrOH, enriching ee to >99% before phosphorylation [10].

Table 3: Solvent Systems for Diastereomer Resolution

StageSolvent SystemTarget DiastereomerPurity UpgradeYield (%)
Meglumine Salt FormationCH3CN/H2O (4:1)(1'R,2S,3S)92% → 99.8%85
Polymorph ConversionEtOH/EtOAc (1:3)Form I Crystals99.8% → 99.95%98
Intermediate Resolutioni-PrOH + L-tartaric acid(2S,3S)-Morpholinone85% ee → 99% ee70*

*Theoretical maximum yield for kinetic resolution = 50% [5] [10].

Properties

Product Name

(1'R,2S,3S)-Fosaprepitant Dimeglumine

IUPAC Name

[3-[[(2R,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C30H39F7N5O11P

Molecular Weight

809.6 g/mol

InChI

InChI=1S/C23H22F7N4O6P.C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);4-13H,2-3H2,1H3/t12-,19-,20-;4-,5+,6+,7+/m10/s1

InChI Key

UGJUJYSRBQWCEK-ROYGJVESSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@H](N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.